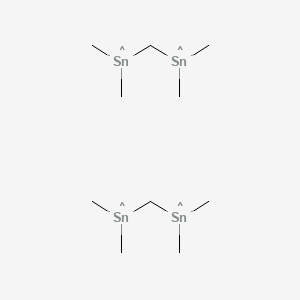
CID 73181283
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 73181283” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 73181283 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. The industrial production methods may include continuous flow processes, batch reactions, and advanced purification techniques to obtain high-purity samples.
Chemical Reactions Analysis
Types of Reactions: CID 73181283 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
CID 73181283 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or reagent for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of CID 73181283 involves its interaction with specific molecular targets and pathways This compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 73181283 include those with analogous chemical structures or properties. These compounds may share similar reactivity patterns, biological activities, or industrial applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other compounds may not be as effective.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study
Properties
Molecular Formula |
C10H28Sn4 |
|---|---|
Molecular Weight |
623.2 g/mol |
InChI |
InChI=1S/8CH3.2CH2.4Sn/h8*1H3;2*1H2;;;; |
InChI Key |
MJPDJNOGAQFYRP-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)C[Sn](C)C.C[Sn](C)C[Sn](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















